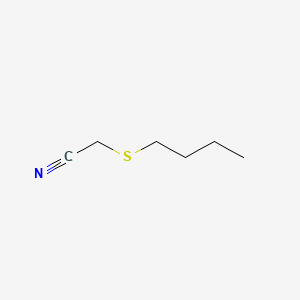

(n-Butylthio)acetonitrile

説明

(n-Butylthio)acetonitrile is a chemical compound that belongs to the class of thioamides. It is a colorless liquid with a pungent odor and is commonly used in scientific research. This compound has been found to have a wide range of applications in various fields, including chemistry, biology, and medicine.

科学的研究の応用

Polymer Modification and Electrochemical Applications (n-Butylthio)acetonitrile derivatives, such as Poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene], exhibit significant electroactivity and are used in modifying electrodes for analytical purposes. These modifications enhance the stability and sensitivity of electrodes, making them particularly suitable for detecting substances like dopamine and ascorbic acid through electroanalytical methods. Such polymers demonstrate improved repeatability in responses and high stability, underlining their utility in developing advanced amperometric sensors and analytical tools (Lupu et al., 2003).

Analytical Chemistry and Sensor Development In analytical chemistry, (n-Butylthio)acetonitrile and its related compounds are instrumental in the development of sensors and analytical methodologies. For instance, Thiacalix[4]arenes, which are closely related to (n-Butylthio)acetonitrile in structure and reactivity, show enhanced binding abilities towards metal ions. This property is leveraged in voltammetric studies for detecting various metal ions, showcasing the compound's significant role in enhancing the sensitivity and selectivity of chemical sensors (Kim et al., 2004).

Catalysis and Synthesis (n-Butylthio)acetonitrile derivatives are also pivotal in catalysis, where they serve as precursors or intermediates in the synthesis of nitrogen heterocycles. Such applications are crucial in pharmaceutical synthesis and the development of new materials. For example, (tert-Butyl-NNO-azoxy)acetonitrile has been identified as a useful precursor for nitrogen heterocycles, highlighting its importance in organic synthesis and the development of new reaction methodologies (Klenov et al., 2016).

Environmental Analysis In environmental analysis, (n-Butylthio)acetonitrile derivatives are used in solid-phase extraction systems for the determination of phthalate esters in water samples. This application is critical for assessing water quality and the environmental impact of various pollutants. The ability to efficiently adsorb and desorb analytes from samples highlights the compound's utility in enhancing the sensitivity and accuracy of environmental monitoring methods (Cai et al., 2003).

作用機序

n-(Butylthio)acetonitrile, also known as 2-butylsulfanylacetonitrile, is a chemical compound with the molecular formula C6H11NS . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of n-(Butylthio)acetonitrile are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Biochemical Pathways

Without knowledge of the specific targets of n-(Butylthio)acetonitrile, it’s challenging to identify the exact biochemical pathways it affects. As a nitrile-containing compound, it may participate in reactions involving nucleophilic attack

Result of Action

特性

IUPAC Name |

2-butylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUBLYDYGZCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428804 | |

| Record name | n-(Butylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(n-Butylthio)acetonitrile | |

CAS RN |

71037-08-6 | |

| Record name | n-(Butylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)

![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)